molecular formula C18H19NO4 B495956 2-(propionylamino)phenyl 2-ethoxybenzoate

2-(propionylamino)phenyl 2-ethoxybenzoate

Cat. No.: B495956
M. Wt: 313.3g/mol
InChI Key: VUQCMKIUYIZHHX-UHFFFAOYSA-N
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Description

2-(propionylamino)phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is known for its unique chemical structure, which includes a propionylamino group attached to a phenyl ring and an ethoxybenzoate group.

Preparation Methods

The synthesis of 2-(propionylamino)phenyl 2-ethoxybenzoate typically involves the reaction of 2-aminophenol with propionyl chloride to form 2-(propionylamino)phenol. This intermediate is then reacted with 2-ethoxybenzoyl chloride to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

2-(propionylamino)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

2-(propionylamino)phenyl 2-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(propionylamino)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with amino acid residues in proteins, while the ethoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(propionylamino)phenyl 2-ethoxybenzoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3g/mol

IUPAC Name

[2-(propanoylamino)phenyl] 2-ethoxybenzoate

InChI

InChI=1S/C18H19NO4/c1-3-17(20)19-14-10-6-8-12-16(14)23-18(21)13-9-5-7-11-15(13)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

VUQCMKIUYIZHHX-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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